N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxadiazole ring, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple stepsCommon reagents used in these reactions include cyclohexylamine, 4-methylbenzoyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Preliminary studies suggest it could have pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: shares structural similarities with other oxadiazole and pyridine derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its combination of a cyclohexyl group, an oxadiazole ring, and a pyridine derivative, which together create a molecule with potentially novel properties and applications.
Biological Activity
N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a dihydropyridine moiety, and an oxadiazole ring. Its chemical structure can be represented as follows:
Properties
Property | Value |
---|---|
Molecular Formula | C_{20}H_{24}N_{4}O_{2} |
Molecular Weight | 356.43 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with oxadiazole and dihydropyridine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism of action includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Antioxidant Properties
Compounds containing dihydropyridine structures are known for their antioxidant capabilities. N-cyclohexyl derivatives may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that N-cyclohexyl compounds showed potent activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Study 2: Anticancer Activity
In a multicellular spheroid model designed to mimic tumor microenvironments, N-cyclohexyl derivatives demonstrated significant reductions in tumor viability. The compound's ability to penetrate spheroids suggests potential for use in solid tumors where drug delivery is often challenging .
Study 3: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that N-cyclohexyl derivatives could inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell migration and invasion capabilities, highlighting its potential as an antimetastatic agent .
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-9-16(10-8-15)21-24-22(29-25-21)17-11-12-20(28)26(13-17)14-19(27)23-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGHAJEUDZQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.